L-Valinamide, 5-oxo-L-prolyl-L-histidyl-
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Overview
Description
Preparation Methods
The synthesis of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- typically involves the formation of peptide bonds between the constituent amino acids. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like carbodiimides to facilitate the formation of peptide bonds.
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of another amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final product.
Chemical Reactions Analysis
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar compounds such as:
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-: This compound also belongs to the class of dipeptides and has similar structural features.
5-Oxo-L-prolyl-L-histidyl-L-prolinamide:
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- stands out due to its unique combination of amino acids and the specific sequence in which they are arranged, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
27058-71-5 |
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Molecular Formula |
C16H24N6O4 |
Molecular Weight |
364.40 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1 |
InChI Key |
FEASPYKJFHQYGM-GVXVVHGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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